molecular formula C12H15F3N2O B12229235 2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine

2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine

Cat. No.: B12229235
M. Wt: 260.26 g/mol
InChI Key: VZJVTHDYSGWJNI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine is a chemical compound that features a morpholine ring substituted with dimethyl groups and a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the trifluoromethyl-pyridine moiety, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)pyridine: Lacks the morpholine ring, leading to different reactivity and applications.

Uniqueness

2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine is unique due to the combination of the morpholine ring and the trifluoromethyl-pyridine moiety. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2,6-dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine

InChI

InChI=1S/C12H15F3N2O/c1-8-6-17(7-9(2)18-8)10-3-4-11(16-5-10)12(13,14)15/h3-5,8-9H,6-7H2,1-2H3

InChI Key

VZJVTHDYSGWJNI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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